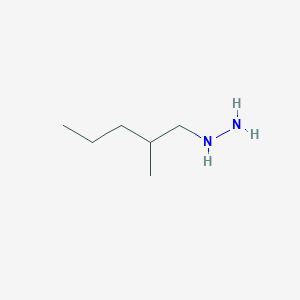
(2-Methylpentyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpentyl)hydrazine is an organic compound with the molecular formula C6H16N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpentyl)hydrazine typically involves the reaction of 2-methylpentylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
[ \text{2-Methylpentylamine} + \text{Hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to optimize yield and purity. Additionally, purification steps such as distillation or crystallization may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylpentyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
(2-Methylpentyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and treatment of diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Methylpentyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The specific pathways and targets depend on the context of its use, such as in therapeutic applications or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine (N2H4): A simple hydrazine compound with similar reactivity but without the 2-methylpentyl group.
Monomethylhydrazine (CH3NHNH2): A derivative of hydrazine with one methyl group.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Another hydrazine derivative with two methyl groups.
Uniqueness
(2-Methylpentyl)hydrazine is unique due to the presence of the 2-methylpentyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C6H16N2 |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
2-methylpentylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-3-4-6(2)5-8-7/h6,8H,3-5,7H2,1-2H3 |
Clave InChI |
QAAYYKJZYFIYES-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







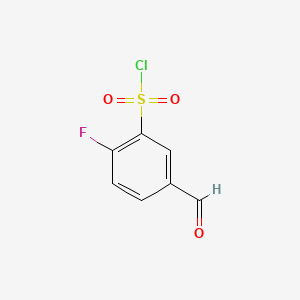
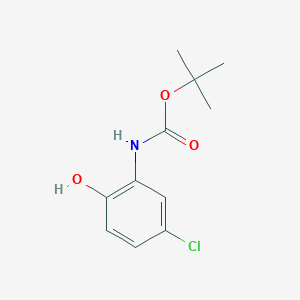

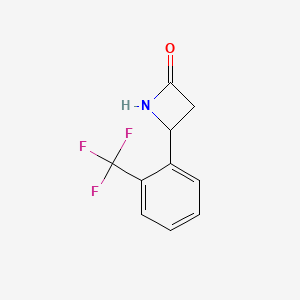
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
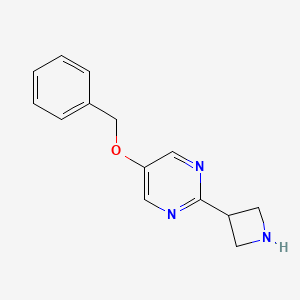
methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)
